molecular formula C7H6BrNO2 B12443778 5-(Bromomethyl)pyridine-2-carboxylic acid CAS No. 53234-54-1

5-(Bromomethyl)pyridine-2-carboxylic acid

Cat. No.: B12443778
CAS No.: 53234-54-1
M. Wt: 216.03 g/mol
InChI Key: DJLXCJIHLRAPSZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a bromomethyl group attached to the fifth position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carboxylic acid typically involves the bromination of 5-methylpyridine-2-carboxylic acid. One common method uses N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator. The reaction is carried out under mild conditions, and the bromination occurs selectively at the methyl group on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in methyl-substituted pyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyridine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the formation of various derivatives and complexes, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

    5-Bromo-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    5-Bromopyrimidine-2-carboxylic acid: A pyrimidine derivative with similar bromomethyl and carboxylic acid groups.

    2-Pyridinecarboxylic acid: Lacks the bromomethyl group but shares the carboxylic acid functionality.

Uniqueness: 5-(Bromomethyl)pyridine-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the pyridine ring. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

53234-54-1

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-(bromomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3H2,(H,10,11)

InChI Key

DJLXCJIHLRAPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)C(=O)O

Origin of Product

United States

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